11,12-Didehydro Retinol

Übersicht

Beschreibung

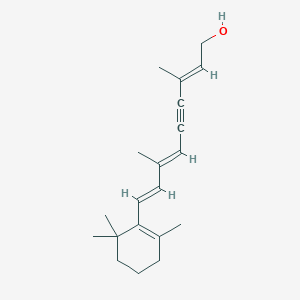

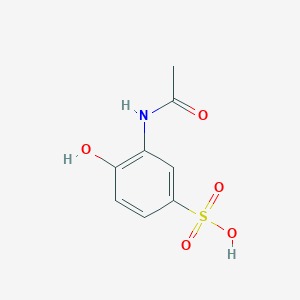

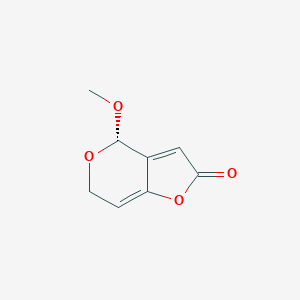

“11,12-Didehydro Retinol” is a compound with the molecular formula C20H28O and a molecular weight of 284.44 . It is also known as “3,7-Dimethyl-9-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2,6,8-nonatrien-4-yn-1-ol” and is a 11-cis retinal intermediate . This compound plays a crucial role in studying diverse dermatological ailments and ocular disorders .

Synthesis Analysis

The synthesis of “11,12-Didehydro Retinol” involves the precursor and NADPH supply being first enhanced to improve retinoids accumulation in the S. cerevisiae strain constructed from a β-carotene producer by introducing β-carotene 15,15ʹ-dioxygenase . The enzyme Env9 was found as an endogenous retinal reductase and its activity was verified in vitro .

Molecular Structure Analysis

The molecular structure of “11,12-Didehydro Retinol” is represented by the formula C20H28O . It is a 11-cis retinal intermediate .

Chemical Reactions Analysis

Retinol dehydrogenases (RDHs) are responsible for two reactions in the visual cycle performed in retinal pigmented epithelial (RPE) cells, photoreceptor cells, and Müller cells in the retina . RDHs in the RPE function as 11-cis-RDHs, which oxidize 11-cis-retinol to 11-cis-retinal in vivo .

Physical And Chemical Properties Analysis

The physical and chemical properties of “11,12-Didehydro Retinol” include a molecular weight of 284.44 and a molecular formula of C20H28O .

Wissenschaftliche Forschungsanwendungen

Anti-Aging Skincare

11,12-Didehydro Retinol: is utilized in anti-aging skincare products. It’s an intermediate form of vitamin A that contributes to the synthesis of retinoids, which are vital for skin health. Retinoids like tretinoin and adapalene are known for their effectiveness in reducing wrinkles and fine lines by promoting collagen production and accelerating cell turnover .

Acne Treatment

This compound is also a precursor in the formulation of topical treatments for acne. By influencing cell growth and differentiation, it helps in unclogging pores and reducing the severity of acne .

Photodamage Repair

Exposure to UV radiation can cause significant skin damage11,12-Didehydro Retinol is involved in treatments aimed at repairing photodamaged skin, restoring a more youthful appearance by improving skin texture and pigmentation .

Psoriasis Management

In the management of psoriasis, retinoids derived from 11,12-Didehydro Retinol can be effective. They work by normalizing the growth cycle of skin cells, which is often disrupted in psoriatic conditions .

Cancer Research

Retinoids have been studied for their potential role in cancer prevention and treatment11,12-Didehydro Retinol may contribute to research focused on retinoid’s ability to regulate cell proliferation and apoptosis .

Vision Health

As a derivative of vitamin A, 11,12-Didehydro Retinol is essential for maintaining healthy vision. It’s involved in the production of visual pigments in the retina, crucial for low-light and color vision .

Nanotechnology-Based Delivery Systems

Recent advancements in nanotechnology have led to the development of novel delivery systems for retinoids. These systems aim to enhance the stability and penetration of compounds like 11,12-Didehydro Retinol , improving their therapeutic efficacy and reducing side effects .

Cosmetic Enhancements

Beyond medical applications, 11,12-Didehydro Retinol is used in cosmetic enhancements. It’s a key ingredient in products designed to improve skin appearance, such as reducing age spots and hyperpigmentation .

Wirkmechanismus

Target of Action

11,12-Didehydro Retinol is a derivative of Vitamin A and is considered an intermediate in the retinoid pathway . The primary targets of this compound are the retinoic acid receptors (RARs) and retinoid X receptors (RXRs) . These receptors play crucial roles in regulating epithelial cell growth and differentiation .

Mode of Action

It is known that it undergoes metabolic conversion to all-trans retinoic acid . This conversion is crucial as all-trans retinoic acid is the biologically active form of Vitamin A . Once converted, it binds to the RARs and RXRs, activating these nuclear receptors and regulating gene expression .

Biochemical Pathways

The biochemical pathway of 11,12-Didehydro Retinol involves its conversion to all-trans retinoic acid . This conversion is a part of the physiological pathway of Vitamin A metabolism . The activation of RARs and RXRs by all-trans retinoic acid affects various physiological processes, including embryonic development, tissue homeostasis, cell proliferation, differentiation, and apoptosis .

Pharmacokinetics

The pharmacokinetics of retinoids, including 11,12-Didehydro Retinol, are complex. They are extensively metabolized, and only traces of unchanged drugs are eliminated in urine . The terminal elimination half-lives of retinoids after long-term treatment can vary significantly . The systemic availability of these drugs also shows pronounced inter- and intraindividual variation . Therefore, dosage adjustments should be made based on both plasma drug concentrations and the efficacy and tolerability of the drugs .

Result of Action

The molecular and cellular effects of 11,12-Didehydro Retinol’s action are primarily seen in its role in regulating epithelial cell growth and differentiation . It exhibits anti-inflammatory, antineoplastic, antioxidant, and free radical-scavenging activities . It has been used in dermatology for many years to treat various skin conditions ranging from acne to wrinkles .

Action Environment

The action, efficacy, and stability of 11,12-Didehydro Retinol can be influenced by various environmental factors. For instance, the conversion of retinol to retinoic acid can be regulated to maintain very low concentrations of tretinoin in human circulation . Furthermore, the safety and toxicity of 11,12-Didehydro Retinol are important considerations. While it is considered to have low toxicity, general laboratory safety operations should still be followed when handling it .

Zukünftige Richtungen

The use of retinoids, such as “11,12-Didehydro Retinol”, has demonstrated promise in enhancing skin texture, diminishing fine lines, and augmenting the thickness of both the epidermal and dermal layers . Future research should explore novel approaches to enhance the stability, absorption, and efficacy of natural compounds through new formulations and delivery systems .

Eigenschaften

IUPAC Name |

(2E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,6,8-trien-4-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h8,11-13,21H,7,10,14-15H2,1-5H3/b12-11+,16-8+,17-13+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCOWPJRSSDVABG-YSVSHSNWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC#CC(=CCO)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C#C/C(=C/CO)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00558430 | |

| Record name | 11,12-Didehydroretinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00558430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

11,12-Didehydro Retinol | |

CAS RN |

29443-88-7 | |

| Record name | 11,12-Didehydroretinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00558430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-1,12-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9,15-bis(triethylsilyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B117540.png)

![[(1S,2S,3R,4S,7R,9S,10S,15S)-4-Acetyloxy-1-hydroxy-10,14,17,17-tetramethyl-11,12-dioxo-9,15-bis(triethylsilyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B117544.png)

![[(1R,2S,3R,4S,7R,9S,10S,12R,16R)-4,12-Diacetyloxy-1,16-dihydroxy-10,14,17,17-tetramethyl-11,15-dioxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B117556.png)

![3-(Hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B117561.png)

![[(1S,2S,3R,4S,7R,9S,10S,12R)-4,12-Diacetyloxy-1-hydroxy-10,14,17,17-tetramethyl-11,15-dioxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B117565.png)